molecular formula C14H16O5S B4919316 4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate

4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B4919316
M. Wt: 296.34 g/mol
InChI Key: RMNLVUVRZGUJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate, also known as Coumarin-7-methanesulfonate, is a chemical compound that belongs to the coumarin family. Coumarins are widely used in the pharmaceutical industry due to their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate is not fully understood. However, it has been suggested that it may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been proposed that its anti-inflammatory activity may be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been reported to possess antioxidant activity, which may protect against oxidative stress-induced damage. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, it is easy to synthesize and can be obtained in high yields. However, one limitation is its poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for the research of 4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential as a chemopreventive agent should be explored, as well as its synergistic effects with other anticancer agents. Finally, the development of novel formulations to improve its solubility and bioavailability may increase its potential for clinical use.

Synthesis Methods

4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate can be synthesized through a multi-step process starting from salicylaldehyde. The first step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base to form a coumarin intermediate. The intermediate is then reacted with butyl lithium to form the corresponding lithium salt, which is further reacted with methanesulfonyl chloride to yield this compound.

Scientific Research Applications

4-butyl-2-oxo-2H-chromen-7-yl methanesulfonate has been extensively studied for its potential pharmacological activities. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

(4-butyl-2-oxochromen-7-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5S/c1-3-4-5-10-8-14(15)18-13-9-11(6-7-12(10)13)19-20(2,16)17/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNLVUVRZGUJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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